molecular formula C19H19NO4 B5742482 3-{1-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1H-PYRROL-2-YL}PROPANOIC ACID

3-{1-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1H-PYRROL-2-YL}PROPANOIC ACID

Cat. No.: B5742482
M. Wt: 325.4 g/mol
InChI Key: CHRFPORPDKLZFS-UHFFFAOYSA-N
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Description

3-{1-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1H-PYRROL-2-YL}PROPANOIC ACID is a complex organic compound that features a furan ring, a methoxyphenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1H-PYRROL-2-YL}PROPANOIC ACID typically involves multi-step organic reactions. One common method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often require the use of potassium hydride to induce imine–imine rearrangement, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1H-PYRROL-2-YL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The methoxyphenyl group can be reduced to form phenols.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the methoxyphenyl group may produce phenols.

Scientific Research Applications

3-{1-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1H-PYRROL-2-YL}PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1H-PYRROL-2-YL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s furan and pyrrole rings allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of furan, methoxyphenyl, and pyrrole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-23-16-8-4-14(5-9-16)18-10-6-15(7-11-19(21)22)20(18)13-17-3-2-12-24-17/h2-6,8-10,12H,7,11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRFPORPDKLZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2CC3=CC=CO3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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